molecular formula C22H28N4O3 B3449750 N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE

N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE

Cat. No.: B3449750
M. Wt: 396.5 g/mol
InChI Key: HXNOGRDINYYJLQ-UHFFFAOYSA-N
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Description

N-[(2,3-Dimethoxyphenyl)methyl]-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-amine is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-Dimethoxyphenyl)methyl]-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,3-dimethoxybenzyl chloride and an appropriate catalyst.

    Attachment of the Morpholine Moiety: The morpholine moiety can be attached through a nucleophilic substitution reaction using 2-(morpholin-4-yl)ethylamine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-Dimethoxyphenyl)methyl]-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[(2,3-Dimethoxyphenyl)methyl]-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory and neuroprotective agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(2,3-Dimethoxyphenyl)methyl]-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,3-Dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine
  • N-[(2,3-Dimethoxyphenyl)methyl]-1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine
  • N-[(2,3-Dimethoxyphenyl)methyl]-1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine

Uniqueness

N-[(2,3-Dimethoxyphenyl)methyl]-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-amine is unique due to the presence of the morpholine moiety, which imparts distinct physicochemical properties and biological activities. This structural feature may enhance its solubility, stability, and ability to interact with specific biological targets compared to similar compounds.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-27-20-9-5-6-17(21(20)28-2)16-23-22-24-18-7-3-4-8-19(18)26(22)11-10-25-12-14-29-15-13-25/h3-9H,10-16H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNOGRDINYYJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2=NC3=CC=CC=C3N2CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 2
Reactant of Route 2
N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 3
Reactant of Route 3
N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 4
Reactant of Route 4
N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 5
Reactant of Route 5
N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 6
Reactant of Route 6
N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE

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